

# Iclepertin Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Iclepertin |           |
| Cat. No.:            | B6604116   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers investigating the investigational Glycine Transporter 1 (GlyT1) inhibitor, **Iclepertin** (BI 425809). The following resources address potential off-target effects through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate accurate experimental design and interpretation.

## Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of **Iclepertin**?

A1: **Iclepertin** is a potent and selective inhibitor of GlyT1.[1][2][3][4][5][6][7] Preclinical studies have demonstrated its high selectivity. In a broad panel of receptor binding assays, **Iclepertin** was tested against 102 different off-targets and showed no significant activity, with a half-maximal inhibitory concentration (IC50) greater than 10 µM for all targets tested.[1] Furthermore, it has been shown to have no activity against the related glycine transporter, GlyT2.[1]

Q2: Are there any known off-target interactions of clinical relevance?

A2: While generally highly selective, two potential areas of off-target interaction have been characterized:



- hERG Channel: **Iclepertin** has been shown to inhibit the human Ether-a-go-go-Related Gene (hERG) potassium channel with an IC50 of 30 μM. This is a crucial assessment in safety pharmacology to evaluate the potential for QT interval prolongation.
- CYP450 Enzymes: Iclepertin is primarily metabolized by the cytochrome P450 3A4
   (CYP3A4) enzyme.[6] It is considered a weak affinity substrate for CYP3A4. At
   supratherapeutic concentrations, Iclepertin has also been shown to induce CYP3A4. This
   creates a potential for drug-drug interactions (DDIs) with other drugs that are substrates,
   inhibitors, or inducers of CYP3A4.

Q3: What were the most common adverse events observed in Iclepertin clinical trials?

A3: Across multiple clinical trials, **Iclepertin** has been generally well-tolerated with a safety profile consistent across studies.[8][9] Most adverse events (AEs) reported were of mild to moderate intensity.[10][11] In a first-in-human study, dose-dependent increases in AEs were observed at higher doses, which were primarily central nervous system-related (e.g., sedation, dizziness) and visual in nature.[10] Another Phase I trial reported drug-related mild nausea, abdominal pain, and upper abdominal pain in one participant.

# Troubleshooting Guide: On-Target vs. Off-Target Effects

Distinguishing between desired on-target effects and potential off-target effects is critical in preclinical and clinical research. This guide provides a logical framework for investigating unexpected experimental outcomes.

**Unexpected Phenotype Observed** 











Click to download full resolution via product page



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boehringer Ingelheim' Iclepertin | SIRS 2024 [delveinsight.com]
- 6. Evaluation of the Drug-Drug Interaction Potential of the GlyT1 Inhibitor Iclepertin (BI 425809): A Physiologically Based Pharmacokinetic (PBPK) Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia | springermedizin.de [springermedizin.de]
- 8. What clinical trials have been conducted for Iclepertin? [synapse.patsnap.com]
- 9. Boehringer provides update on iclepertin Phase III program [globenewswire.com]
- 10. Safety, Tolerability and Pharmacokinetics of Oral BI 425809, a Glycine Transporter 1
  Inhibitor, in Healthy Male Volunteers: A Partially Randomised, Single-Blind, PlaceboControlled, First-in-Human Study PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Iclepertin Technical Support Center: Investigating Potential Off-Target Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6604116#potential-off-target-effects-of-iclepertin-in-research]

## **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com